2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a cyclopentylacetamide moiety
Mechanism of Action
Mode of Action
It is known that the compound contains a benzimidazole moiety , which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to interfere with the function of certain enzymes and receptors, which can affect various biochemical pathways .
Pharmacokinetics
It is known that drug-related carbon-14 was eliminated from the body both in the urine and the feces, with a mean total recovery of 798 ± 129% in the feces and 137 ± 62% in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate This forms the 2-chlorophenylmethyl-imidazole intermediateFinally, the cyclopentylacetamide moiety is introduced through an acylation reaction using cyclopentylamine and acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-ethylacetamide
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-propylacetamide
Uniqueness
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylacetamide moiety, in particular, may enhance the compound’s stability and bioavailability compared to its analogs .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-8-4-1-5-13(15)11-21-10-9-19-17(21)23-12-16(22)20-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOKBYNBRVTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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